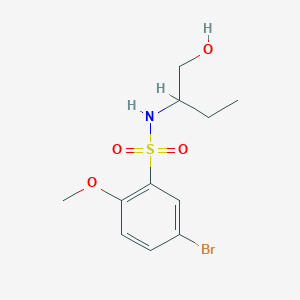
5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a hydroxybutan-2-yl group, a methoxy group, and a benzenesulfonamide moiety. It is often used in research settings due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide typically involves several steps. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the hydroxybutan-2-yl group and the methoxy group. The final step involves the formation of the sulfonamide moiety. Reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonamide derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
When compared to similar compounds, 5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
5-bromo-N-(1-hydroxybutan-2-yl)-2,4-dimethylbenzenesulfonamide: This compound has a similar structure but with additional methyl groups, which may affect its chemical properties and biological activities.
5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide:
N-(1-hydroxybutan-2-yl)-2-[4-(quinolin-3-ylmethylamino)phenyl]acetamide: This compound features a quinoline moiety, which may impart distinct biological activities.
Properties
CAS No. |
86919-31-5 |
|---|---|
Molecular Formula |
C11H16BrNO4S |
Molecular Weight |
338.22g/mol |
IUPAC Name |
5-bromo-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO4S/c1-3-9(7-14)13-18(15,16)11-6-8(12)4-5-10(11)17-2/h4-6,9,13-14H,3,7H2,1-2H3 |
InChI Key |
NOTOSXPCXLOUKT-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


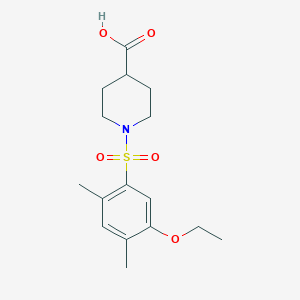
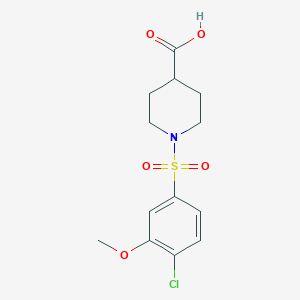
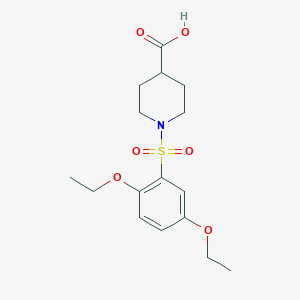
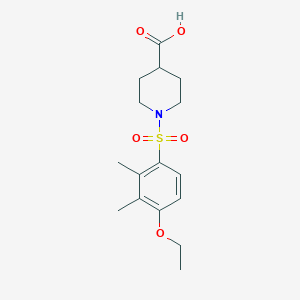
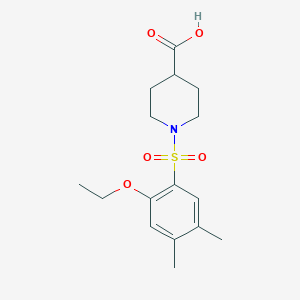
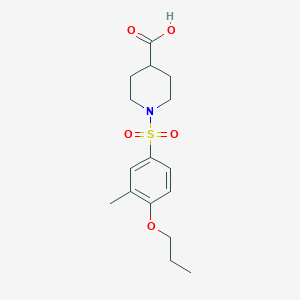
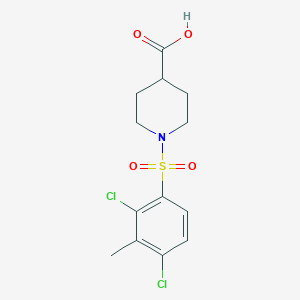
![(2-Morpholin-4-ylethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B513060.png)
![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-propoxybenzenesulfonamide](/img/structure/B513061.png)
![4-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B513072.png)
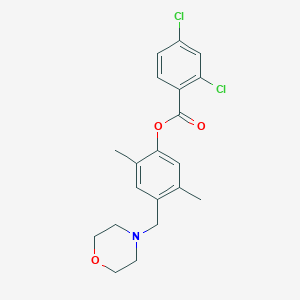
![1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B513083.png)
![1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B513084.png)
![1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B513085.png)
